2,5-dichloro-N-(3-methylbutyl)benzamide
CAS No.:
Cat. No.: VC11084547
Molecular Formula: C12H15Cl2NO
Molecular Weight: 260.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15Cl2NO |
|---|---|
| Molecular Weight | 260.16 g/mol |
| IUPAC Name | 2,5-dichloro-N-(3-methylbutyl)benzamide |
| Standard InChI | InChI=1S/C12H15Cl2NO/c1-8(2)5-6-15-12(16)10-7-9(13)3-4-11(10)14/h3-4,7-8H,5-6H2,1-2H3,(H,15,16) |
| Standard InChI Key | XQCYTXACRVZECC-UHFFFAOYSA-N |
| SMILES | CC(C)CCNC(=O)C1=C(C=CC(=C1)Cl)Cl |
| Canonical SMILES | CC(C)CCNC(=O)C1=C(C=CC(=C1)Cl)Cl |
Introduction
| Property | Value |
|---|---|
| Molecular Weight | 272.16 g/mol |
| Density | ~1.26 g/cm³ |
| Boiling Point | 360–380°C (extrapolated) |
| logP (Lipophilicity) | 4.3 ± 0.2 |
| Vapor Pressure | 2.1 × 10⁻⁶ mmHg (25°C) |
| Polar Surface Area | 38.3 Ų |
The chlorine atoms induce strong electron-withdrawing effects, increasing the compound's stability against oxidative degradation compared to non-halogenated benzamides .
Synthetic Methodologies
Alternative Routes Using Activated Esters
Carbodiimide-mediated coupling (e.g., EDC/HOBt) between 2,5-dichlorobenzoic acid and 3-methylbutylamine in DMF provides a chloride-free pathway, particularly useful for acid-sensitive downstream applications .
Physicochemical and Spectroscopic Properties
Solubility Profile
The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7) but high solubility in organic solvents:
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Ethyl acetate: 85 mg/mL
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Dichloromethane: 120 mg/mL
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Dimethyl sulfoxide: 200 mg/mL
Spectroscopic Characterization
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¹H NMR (CDCl₃): δ 7.65 (d, J=8.4 Hz, 1H, ArH), 7.43 (dd, J=2.1, 8.4 Hz, 1H, ArH), 7.32 (d, J=2.1 Hz, 1H, ArH), 3.45 (t, J=7.5 Hz, 2H, NCH₂), 1.55–1.48 (m, 1H, CH(CH₃)), 1.32–1.25 (m, 2H, CH₂), 0.91 (d, J=6.6 Hz, 6H, 2×CH₃)
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IR (KBr): 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide), 1550–1470 cm⁻¹ (C-Cl vibrations)
Regulatory Status and Environmental Impact
No specific regulations exist for this compound, but analogous chlorinated benzamides are classified as:
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EPA Toxicity Category III (Warning) for acute oral/dermal toxicity
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GHS Hazard Statements: H315 (skin irritation), H319 (eye irritation), H410 (aquatic chronic toxicity)
Photodegradation studies of similar compounds show a half-life of 4–6 days in water under UV light, with 2,5-dichlorobenzoic acid as the primary degradation product .
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